molecular formula C6H4BF4K B1358489 Potassium 3-fluorophenyltrifluoroborate CAS No. 267006-24-6

Potassium 3-fluorophenyltrifluoroborate

Cat. No.: B1358489
CAS No.: 267006-24-6
M. Wt: 202 g/mol
InChI Key: LOPFKHUYBDOHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Organoboron Compounds in C-C Bond Formation

Organoboron reagents are valued for their ability to facilitate the formation of C-C bonds with high efficiency and selectivity under mild reaction conditions. researchgate.net The palladium-catalyzed cross-coupling reaction of organoboron compounds with organic halides or triflates provides a powerful and general method for creating Csp2-Csp2, Csp2-Csp3, and other types of carbon-carbon bonds. researchgate.net This versatility has made organoboron chemistry an indispensable tool for synthetic organic chemists. researchgate.net The utility of these compounds is further enhanced by their compatibility with a wide range of functional groups and their relatively low toxicity compared to other organometallic reagents. nih.govnih.gov

Advantages of Potassium Organotrifluoroborates over Other Organoboron Reagents

While traditional organoboron reagents like boronic acids and boronate esters are widely used, they possess certain limitations, including potential instability and difficulty in handling. sigmaaldrich.com Potassium organotrifluoroborates have emerged as a superior class of reagents, addressing many of these drawbacks. nih.govbldpharm.com

Potassium organotrifluoroborates are crystalline solids that exhibit remarkable stability to both air and moisture. nih.govresearchgate.net This contrasts with many boronic acids, which can be prone to dehydration to form cyclic boroxines and are often difficult to purify. sigmaaldrich.com The tetracoordinate nature of the boron atom in organotrifluoroborates confers this increased stability, making them easy to handle and weigh out on the benchtop without the need for special precautions like an inert atmosphere. orgsyn.orgsigmaaldrich.com They are also less prone to protodeboronation, a common side reaction with boronic acids. sigmaaldrich.comupenn.edu

A significant advantage of potassium organotrifluoroborates is their compatibility with aqueous conditions. upenn.edu Many cross-coupling reactions using these reagents can be carried out in the presence of water, which is often a more environmentally benign solvent than traditional organic solvents. nih.gov This water compatibility also simplifies reaction workup procedures.

Due to their high stability, potassium organotrifluoroborates can be stored for extended periods without significant decomposition. orgsyn.orgorganic-chemistry.org This long shelf life is a practical advantage for both academic and industrial laboratories, as it ensures the reliability and reproducibility of synthetic procedures over time. sigmaaldrich.com Most of these compounds are indefinitely stable to air and moisture. nih.govresearchgate.net

Overview of Potassium 3-Fluorophenyltrifluoroborate as a Key Synthetic Building Block

This compound is a valuable reagent in organic synthesis, particularly in the construction of molecules containing the 3-fluorophenyl moiety. This structural motif is present in numerous pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of a molecule.

This reagent serves as an effective coupling partner in Suzuki-Miyaura reactions, allowing for the introduction of the 3-fluorophenyl group onto a wide range of aromatic and heteroaromatic systems. mdpi.com Its stability, ease of handling, and predictable reactivity make it a preferred choice for chemists seeking to incorporate this important structural unit into complex molecular architectures.

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C6H4BF4K
Molecular Weight 202.00 g/mol
Appearance White to off-white solid
CAS Number 267006-24-6

Properties

IUPAC Name

potassium;trifluoro-(3-fluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPFKHUYBDOHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635712
Record name Potassium trifluoro(3-fluorophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267006-24-6
Record name Potassium trifluoro(3-fluorophenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3-fluorophenyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Potassium 3 Fluorophenyltrifluoroborate

Established Synthetic Pathways for Aryltrifluoroborates

Several reliable methods have been developed for the synthesis of potassium aryltrifluoroborates. These pathways offer versatility and can be adapted for a wide range of substrates with various functional groups.

Preparation from Corresponding Boronic Acids

The most common and straightforward method for synthesizing potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂). This conversion is typically rapid and high-yielding. The reaction involves the displacement of the hydroxyl groups on the boron atom with fluoride (B91410) ions from KHF₂. nih.govacs.org

The general reaction is as follows: ArB(OH)₂ + 2 KHF₂ → K[ArBF₃] + B(OH)₃ + KF + H₂O

This method is widely applicable and tolerates a diverse array of functional groups on the aromatic ring. The resulting potassium aryltrifluoroborate often precipitates from the reaction mixture, simplifying its isolation. orgsyn.org

Nucleophilic Substitution Reactions

Functionalized potassium organotrifluoroborates can be synthesized through nucleophilic substitution reactions. For instance, potassium alkoxymethyltrifluoroborates are prepared via the SN2 displacement of potassium bromomethyltrifluoroborate with various alkoxides. nih.gov This approach allows for the introduction of the trifluoroborate moiety into molecules that may not be readily accessible through other methods. While this method is more common for preparing alkyltrifluoroborates, it demonstrates the utility of nucleophilic substitution in creating diverse organotrifluoroborate structures.

In Situ Generation Methods

In some applications, it is advantageous to generate the potassium aryltrifluoroborate in situ. One-pot procedures have been developed where an arylboronic acid is formed and then immediately converted to the trifluoroborate salt without isolation of the intermediate. For example, an iridium-catalyzed borylation of arenes can produce a pinacol (B44631) boronate ester, which is then treated with KHF₂ to yield the aryltrifluoroborate. organic-chemistry.org This method avoids the isolation of the often less stable boronic acid intermediate. organic-chemistry.org Similarly, palladium-catalyzed reactions of aryl chlorides with tetrahydroxydiboron (B82485) can generate arylboronic acids that are converted in situ to their more stable trifluoroborate derivatives to prevent degradation. organic-chemistry.org

Specific Synthesis of Potassium 3-Fluorophenyltrifluoroborate

The synthesis of this compound typically follows the well-established pathway from its corresponding boronic acid, 3-fluorophenylboronic acid.

Reaction Conditions and Optimization

The preparation of this compound involves dissolving 3-fluorophenylboronic acid in a suitable solvent, commonly methanol (B129727), and treating it with an aqueous solution of potassium hydrogen difluoride. orgsyn.org

Typical Reaction Parameters:

ParameterCondition
Starting Material 3-Fluorophenylboronic acid
Reagent Potassium hydrogen difluoride (KHF₂)
Solvent System Methanol/Water
Stoichiometry Typically 3.0 equivalents of KHF₂
Temperature Cooled initially (e.g., 0-5 °C), then stirred at room temperature
Reaction Time Generally short, from minutes to a few hours

Optimization of the reaction often involves adjusting the stoichiometry of KHF₂ and the solvent ratio to maximize the precipitation and yield of the product. The reaction progress can be monitored by techniques such as ¹⁹F NMR to confirm the consumption of the starting boronic acid. While an excess of KHF₂ is common, the precise amount can be adjusted to ensure complete conversion. The temperature is initially kept low to control any potential exotherm, after which the reaction can proceed at room temperature. orgsyn.org

Purification and Isolation Techniques

The isolation of this compound is often straightforward due to its precipitation from the reaction mixture.

General Purification and Isolation Steps:

StepDescription
1. Filtration The precipitated solid is collected by vacuum filtration.
2. Washing The solid is washed with cold methanol or an acetone/methanol mixture to remove unreacted starting materials and byproducts.
3. Drying The purified solid is dried under high vacuum to remove residual solvents.

For cases where the product does not precipitate cleanly, an extractive work-up may be necessary. This would involve removing the organic solvent, followed by extraction of the aqueous phase with an appropriate organic solvent to remove impurities before inducing precipitation of the salt. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed to obtain a highly pure product. orgsyn.org The purity of the final product is typically confirmed by NMR spectroscopy and mass spectrometry.

Green Chemistry Approaches in Synthesis

Traditional methods for the synthesis of potassium aryltrifluoroborates often involve multi-step procedures with the use of hazardous reagents and solvents. However, recent advancements have led to the development of more sustainable alternatives, including one-pot syntheses and catalytic borylation reactions. These approaches offer significant advantages in terms of efficiency, safety, and environmental impact.

One of the key strategies in the green synthesis of potassium aryltrifluoroborates is the adoption of one-pot procedures. organic-chemistry.org These methods streamline the synthetic process by combining multiple reaction steps into a single operation, thereby reducing the need for intermediate purification, minimizing solvent usage, and preventing waste generation. organic-chemistry.org

A notable example of a green approach is the iridium-catalyzed borylation of arenes, which can be performed as a one-pot synthesis of aryltrifluoroborates. organic-chemistry.org This method offers a more efficient and functional group-tolerant alternative to traditional approaches that often rely on Grignard or organolithium reagents with aryl halides. organic-chemistry.org The process typically involves the iridium-catalyzed formation of an arylboronic ester from the corresponding arene, followed by the displacement of the pinacol group with potassium hydrogen difluoride (KHF2) to yield the desired aryltrifluoroborate. organic-chemistry.org This one-pot sequence simplifies the synthesis and avoids the necessity of pre-halogenated arenes, allowing for the creation of products with diverse substitution patterns. organic-chemistry.org

The application of these green methodologies to the synthesis of this compound is highly promising. Starting from 1-fluoro-3-halobenzene or fluorobenzene, these methods can provide a more sustainable route to this important reagent. The table below illustrates the potential yields for the synthesis of various substituted potassium aryltrifluoroborates using a one-pot iridium-catalyzed borylation method, suggesting a high potential for efficiency in the synthesis of the 3-fluoro substituted compound.

Starting AreneProductYield (%)
ChlorobenzenePotassium phenyltrifluoroborate85
BromobenzenePotassium phenyltrifluoroborate92
AnisolePotassium 4-methoxyphenyltrifluoroborate95
Toluene (B28343)Potassium 4-methylphenyltrifluoroborate88

This table presents representative yields for the one-pot iridium-catalyzed borylation of various arenes to their corresponding potassium aryltrifluoroborates, based on data reported in the literature for similar compounds. The specific yield for 3-fluorophenyltrifluoroborate may vary.

By embracing these green chemistry approaches, the synthesis of this compound can be made more sustainable, aligning with the broader goals of reducing the environmental footprint of chemical manufacturing. Further research in this area is expected to refine these methods and explore even more eco-friendly alternatives, such as the use of non-toxic solvents and renewable starting materials.

Catalytic Applications in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, and potassium 3-fluorophenyltrifluoroborate serves as an excellent nucleophilic partner in several key transformations. Its participation in these catalytic cycles enables the efficient formation of new chemical bonds, particularly carbon-carbon bonds, with high selectivity and functional group tolerance.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation. Potassium organotrifluoroborates have been extensively studied and validated as effective coupling partners in this reaction, often demonstrating superior performance over traditional boronic acids.

This compound is recognized as a robust coupling partner in Suzuki-Miyaura reactions. Unlike boronic acids, which can be prone to decomposition and side reactions such as protodeboronation, potassium organotrifluoroborates exhibit enhanced stability. This characteristic is attributed to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from undesirable reactions. Their stability allows for more consistent and reproducible results in cross-coupling processes. The presence of the fluorine atoms on the boron enhances its stability, making it a solid that is easy to handle and store for extended periods without significant degradation.

This compound has been shown to couple effectively with a wide range of electrophiles, demonstrating the versatility of this reagent. The reaction is compatible with various functional groups on both the trifluoroborate and the electrophilic partner.

Aryl Halides: The coupling of potassium aryltrifluoroborates with aryl halides (iodides, bromides, and chlorides) and triflates is a well-established transformation. researchgate.net The reaction conditions can be tuned by the choice of palladium catalyst, ligand, and base to achieve high yields with a broad spectrum of substrates, including those that are sterically hindered or electronically diverse. For instance, electron-rich, electron-neutral, and electron-deficient aryl halides can all serve as effective coupling partners.

Arylpyridines: The synthesis of arylpyridines is of significant interest due to their prevalence in medicinal chemistry. The Suzuki-Miyaura cross-coupling provides a direct route to these structures. While specific examples detailing the coupling of this compound with pyridyl electrophiles are part of the broader scope of aryltrifluoroborate chemistry, studies have demonstrated successful couplings of boronic acids and esters with pyridyl sulfonyl fluorides, indicating the feasibility of such transformations.

Below is an illustrative data table showing the scope of a typical Suzuki-Miyaura reaction with various aryl halides, based on general findings for aryltrifluoroborates.

Table 1: Illustrative Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Halides This table represents typical results for aryltrifluoroborates and is for illustrative purposes.

Aryl Halide ElectrophileCatalyst SystemBaseSolventYield (%)
4-IodoacetophenonePdCl₂(dppf)Cs₂CO₃THF/H₂O>90
4-BromobenzonitrilePd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O85-95
2-ChlorotoluenePd(OAc)₂ / RuPhosK₂CO₃Dioxane/H₂O70-85
4-Trifluoromethylphenyl triflatePd(PPh₃)₄Cs₂CO₃Toluene/H₂O>90

Direct C-H arylation is a powerful strategy in organic synthesis that avoids the pre-functionalization of substrates, thus offering a more atom- and step-economical approach to biaryl synthesis compared to traditional cross-coupling reactions.

Potassium aryltrifluoroborates, including 3-fluorophenyltrifluoroborate, have been successfully employed in palladium-catalyzed C-H arylation reactions. nih.gov These reactions typically involve the use of a directing group on one of the substrates to control the regioselectivity of the C-H activation step. The transformation can be achieved under mild conditions using an oxidant, such as Mn(OAc)₃. nih.gov Preliminary mechanistic studies suggest that these reactions may proceed through a high-valent palladium intermediate, with the C-H activation step being crucial and potentially rate-determining. nih.gov The use of potassium organotrifluoroborates in these C-H activation strategies expands the toolkit for the direct and efficient synthesis of complex organic molecules. nih.gov

Table 2: Palladium-Catalyzed C-H Arylation with Potassium Aryltrifluoroborates This table is based on general findings for aryltrifluoroborates and is for illustrative purposes.

Substrate (with directing group)AryltrifluoroborateCatalystOxidantSolventYield (%)
2-PhenylpyridinePotassium PhenyltrifluoroboratePd(OAc)₂Mn(OAc)₃Acetic Acid70-85
AcetanilidePotassium TolyltrifluoroboratePd(TFA)₂MnF₃TFE/H₂O/AcOH75-90

Palladium-Catalyzed C-H Arylation Reactions

Mechanistic Insights into C-H Arylation (e.g., High-Valent Pd Mechanism)

The palladium-catalyzed C-H arylation using potassium aryltrifluoroborates is understood to proceed through a mechanism involving a high-valent palladium species. nih.govnih.gov Preliminary mechanistic studies suggest that the catalytic cycle is initiated by the oxidation of a Pd(II) species. nih.gov In systems utilizing a manganese(III) oxidant, such as Mn(OAc)₃, it is hypothesized that the Mn(III) reagent serves to oxidize the Pd(II) catalyst to a high-valent state, likely Pd(IV). nih.gov

Ligand Effects and Oxidant Systems in C-H Arylation

The choice of oxidant is critical for the success of C-H arylation reactions with potassium aryltrifluoroborates, particularly for achieving mild reaction conditions. Manganese(III) acetate (B1210297), Mn(OAc)₃, has been identified as an effective oxidant, enabling the reaction to proceed in good yield at lower temperatures. nih.govnih.gov The efficacy of the oxidant system is highly dependent on its ability to facilitate the proposed high-valent Pd catalytic cycle.

Comparative studies have shown that oxidants typically used in Pd(II)/Pd(0)-catalyzed C-H arylations are less effective under these milder conditions. As detailed in the table below, oxidants such as copper(II) and silver(I) salts, as well as benzoquinone, result in low conversion and yield. nih.gov Other oxidants capable of accessing a high-valent palladium state, including N-chlorosuccinimide (NCS) and potassium persulfate (K₂S₂O₈), provide the desired product, but often in modest yields and accompanied by significant side reactions, such as ortho-chlorination in the case of NCS. nih.gov In some contexts, reagents like p-benzoquinone can act as both a co-oxidant and a crucial ligand for the transmetalation and reductive elimination steps. acs.org

Comparison of Oxidant Systems in a Model C-H Arylation Reaction. nih.gov
OxidantConversion (%)Yield (%)Notes
Mn(OAc)₃>9575Optimized condition
Cu(OAc)₂<10<2Ineffective
AgOAc<10<2Ineffective
Ag₂CO₃<10<2Ineffective
Benzoquinone177Low conversion and yield
K₂S₂O₈>9511Unidentified side products
NCS>9511~22% ortho-chlorinated side product

Decarboxylative Cross-Coupling Reactions

A significant application of potassium aryltrifluoroborates is in the synthesis of aryl ketones via a palladium-catalyzed decarboxylative cross-coupling reaction. This method provides an efficient route to these important functional groups under remarkably mild conditions, notably proceeding at room temperature. acs.orgacs.orgacs.org The process avoids the high temperatures often required in other decarboxylative couplings. acs.org

The reaction typically employs a Pd(II) catalyst, such as palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂), in the presence of a stoichiometric oxidant. acs.org Ammonium persulfate ((NH₄)₂S₂O₈) has been shown to be an effective oxidant for this transformation. acs.org The methodology demonstrates broad substrate scope, accommodating a variety of electronically diverse potassium aryltrifluoroborates and α-oxocarboxylic acids, as illustrated in the table below. acs.org An alternative catalytic system utilizing silver nitrate (B79036) (AgNO₃) as the catalyst and potassium persulfate (K₂S₂O₈) as the oxidant in water has also been reported. researchgate.net

The key coupling partner for potassium aryltrifluoroborates in this synthesis of aryl ketones is an α-oxocarboxylic acid. acs.org The reaction proceeds via the extrusion of carbon dioxide from the α-oxocarboxylic acid, followed by coupling of the resulting acyl fragment with the aryl group from the trifluoroborate salt. acs.orgacs.org This transformation is compatible with aryltrifluoroborates bearing both electron-donating and electron-withdrawing substituents, as well as sterically hindered variants. acs.org Similarly, a range of aromatic and aliphatic α-oxocarboxylic acids can be successfully employed. acs.org

Substrate Scope for the Decarboxylative Synthesis of Aryl Ketones. acs.org
Potassium Aryltrifluoroborate (ArBF₃K)α-Oxocarboxylic Acid (RCOCOOH)Product (ArCOR)Yield (%)
Potassium phenyltrifluoroboratePhenylglyoxylic acidBenzophenone95
Potassium 4-methylphenyltrifluoroboratePhenylglyoxylic acid4-Methylbenzophenone85
Potassium 4-methoxyphenyltrifluoroboratePhenylglyoxylic acid4-Methoxybenzophenone89
This compoundPhenylglyoxylic acid3-Fluorobenzophenone88
Potassium 4-chlorophenyltrifluoroboratePhenylglyoxylic acid4-Chlorobenzophenone81
Potassium phenyltrifluoroborate2-Oxo-2-(p-tolyl)acetic acid4'-Methylbenzophenone91
Potassium phenyltrifluoroborate2-(4-Methoxyphenyl)-2-oxoacetic acid4'-Methoxybenzophenone92
Potassium phenyltrifluoroboratePyruvic acidAcetophenone75

Formation of Arylamidines

Potassium aryltrifluoroborates serve as effective arylating agents in a direct, palladium(II)-catalyzed synthesis of arylamidines through coupling with cyanamides. nih.govnih.govacs.org This method offers a rapid and convenient route to this important pharmacophore, utilizing a microwave-assisted protocol that is typically complete within 20 minutes. nih.govnih.gov The reaction conditions involve a Pd(II) salt, such as palladium(II) trifluoroacetate, a bipyridyl ligand (e.g., 6-methyl-2,2′-bipyridyl), trifluoroacetic acid (TFA), and methanol (B129727). nih.govacs.org

The proposed catalytic cycle begins with a ligand-coordinated Pd(II) complex, which undergoes transmetalation with the potassium aryltrifluoroborate to form an arylpalladium intermediate. nih.gov This is followed by ligand exchange with the cyanamide (B42294) and a subsequent 1,2-carbopalladation into the polar nitrile bond. nih.gov Finally, protonation of the resulting complex liberates the arylamidine product and regenerates the active Pd(II) catalyst. nih.gov The reaction is successful for aryltrifluoroborates with both electron-donating and electron-withdrawing groups, although yields can be diminished with highly electron-poor substrates. nih.gov Steric hindrance on the cyanamide coupling partner can also lead to lower product yields. nih.gov

Synthesis of Arylamidines via Coupling of ArBF₃K and Cyanamides. nih.gov
Potassium Aryltrifluoroborate (ArBF₃K)CyanamideProductYield (%)
Potassium 4-methoxyphenyltrifluoroborateCyanamide4-Methoxybenzamidine70
Potassium 4-methoxyphenyltrifluoroborateN,N-DiethylcyanamideN',N'-Diethyl-4-methoxybenzamidine89
Potassium 4-methoxyphenyltrifluoroborate1-Cyanopiperidine1-(Piperidine-1-carbonyl)methanimidamide92
This compoundCyanamide3-Fluorobenzamidine73
This compoundN,N-DiethylcyanamideN',N'-Diethyl-3-fluorobenzamidine80
This compoundN,N-DiisopropylcyanamideN',N'-Diisopropyl-3-fluorobenzamidine24
Potassium 4-(trifluoromethyl)phenyltrifluoroborateN,N-DiethylcyanamideN',N'-Diethyl-4-(trifluoromethyl)benzamidine45
Mechanistic Postulations for Arylamidine Formation

The synthesis of arylamidines from potassium aryltrifluoroborates represents a significant advancement in the direct formation of this crucial functional group. A plausible mechanism for this transformation has been proposed in the context of a Palladium(II)-catalyzed reaction between potassium aryltrifluoroborates and cyanamides.

The proposed catalytic cycle is depicted below:

Transmetalation : The cycle begins with a ligand-coordinated Palladium(II) complex. This complex undergoes transmetalation with the potassium aryltrifluoroborate, leading to the formation of an arylpalladium intermediate.

Ligand Exchange : The arylpalladium species then exchanges a ligand for a cyanamide molecule.

Carbopalladation : A 1,2-carbopalladation event occurs as the aryl group on the palladium center inserts into the nitrile bond of the coordinated cyanamide.

Protonation and Catalyst Regeneration : Finally, protonation of the resulting charged amidine complex, often by an acid additive such as trifluoroacetic acid (TFA), liberates the free arylamidine product and regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

This proposed mechanism highlights a direct carbon-carbon bond forming strategy for accessing the arylamidine functional group, leveraging the reactivity of the aryltrifluoroborate as an effective aryl source.

Other Transition Metal-Catalyzed Reactions

Beyond the specific formation of arylamidines, this compound and its aryltrifluoroborate analogues are key participants in a range of cross-coupling reactions catalyzed by various other transition metals. These reactions provide powerful methods for the construction of complex organic molecules.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the Chan-Lam coupling, represent a mild and efficient method for the formation of carbon-heteroatom bonds. While originally developed with boronic acids, these conditions are often adaptable to potassium aryltrifluoroborates for the arylation of amines, phenols, and other nucleophiles. organic-chemistry.orgnih.gov

The Chan-Lam reaction typically involves copper(II) acetate as the catalyst and can be performed under aerobic conditions ("open-flask"), making it operationally simple. organic-chemistry.orgnih.gov The addition of ligands and bases can further optimize the reaction for specific substrates. For instance, the coupling of various functionalized anilines and alkylamines with arylboronic acids proceeds in good to moderate yields, showcasing the versatility of this copper-catalyzed method. organic-chemistry.org This methodology has been extended to the O-cyclopropylation of phenols and N-cyclopropylation of azaheterocycles using potassium cyclopropyl (B3062369) trifluoroborate, demonstrating the utility of organotrifluoroborates in copper-catalyzed C-O and C-N bond formation. nih.gov

Table 1: Examples of Copper-Catalyzed O-Cyclopropylation of Phenols

Phenol (B47542) SubstrateProductYield (%)
p-Phenylphenol4-Cyclopropoxy-1,1'-biphenyl81
4-Bromophenol1-Bromo-4-cyclopropoxybenzene75
Methyl 4-hydroxybenzoateMethyl 4-cyclopropoxybenzoate71
4-Nitrophenol1-Cyclopropoxy-4-nitrobenzene68

Data sourced from a study on Chan-Lam cyclopropylation, which demonstrates the typical reactivity for such copper-catalyzed couplings. nih.gov

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for Suzuki-Miyaura cross-coupling reactions. rsc.org Specifically, nickel catalysts have proven highly effective in activating challenging electrophiles, such as derivatives of phenols. nih.govresearchgate.net Potassium aryl- and heteroaryltrifluoroborates are excellent coupling partners in these transformations.

A general method has been developed for the nickel-catalyzed C–O activation and coupling of various phenol derivatives, such as mesylates, with potassium heteroaryltrifluoroborates. nih.gov This reaction allows for the synthesis of a large number of heterobiaryl compounds in high yields. The use of Ni(COD)₂ as the catalyst precursor is often crucial for success. nih.gov The reaction conditions are tolerant of a wide range of functional groups on both the trifluoroborate and the phenol-derived electrophile. nih.gov

Table 2: Nickel-Catalyzed Cross-Coupling of 2-Naphthyl Mesylate with Various Potassium Heteroaryltrifluoroborates

Potassium HeteroaryltrifluoroborateProductYield (%)
Potassium furan-3-yltrifluoroborate3-(Naphthalen-2-yl)furan93
Potassium thiophen-3-yltrifluoroborate3-(Naphthalen-2-yl)thiophene90
Potassium furan-2-yltrifluoroborate2-(Naphthalen-2-yl)furan75
Potassium thiophen-2-yltrifluoroborate2-(Naphthalen-2-yl)thiophene85
Potassium 1-methyl-1H-pyrrol-2-yltrifluoroborate1-Methyl-2-(naphthalen-2-yl)-1H-pyrrole95

Data extracted from Molander, G. A.; Beaumard, F. Org. Lett. 2010, 12 (18), 4022–4025. nih.gov

Ruthenium-Catalyzed Reactions

While direct ruthenium-catalyzed cross-coupling reactions with potassium aryltrifluoroborates are not widely documented, ruthenium-based phosphine (B1218219) ligands play a role in facilitating related transformations. In the Suzuki-Miyaura coupling of potassium trifluoroboratohomoenolates with various aryl electrophiles, the ligand RuPhos, when used with a palladium catalyst, was found to be highly effective. organic-chemistry.org This demonstrates the utility of ruthenium-containing ancillary ligands in promoting the reactivity of organotrifluoroborates, even if the catalytic center itself is another metal. organic-chemistry.org

Iron-Catalyzed Reactions

Iron, as an earth-abundant and low-cost metal, is an attractive catalyst for cross-coupling reactions. Research has demonstrated the utility of iron(II) chloride in catalyzing the trifluoromethylation of potassium vinyltrifluoroborates. nih.gov In this reaction, an iron(II) catalyst promotes the transfer of a CF₃ group from Togni's reagent to the vinyltrifluoroborate substrate. nih.gov The reaction proceeds under very mild conditions and provides good yields and high stereoselectivity for 2-arylvinyl substrates. nih.gov While this specific example does not involve an aryltrifluoroborate, it establishes the principle of iron-catalyzed transformations of organotrifluoroborate salts. nih.gov

Gold-Catalyzed Reactions

Gold catalysis often involves unique reaction pathways distinct from other transition metals. In the context of oxidative coupling reactions, gold catalysts have been used for the amino- and oxyarylation of terminal olefins with boronic acids. nih.gov Mechanistic studies of these reactions suggest a pathway that does not involve direct transmetalation to the gold center but rather a process resembling an electrophilic aromatic substitution. nih.gov While aryltrimethylsilanes were also found to be competent coupling partners, the successful use of boronic acids in these gold-catalyzed oxidative arylations indicates the potential for related organoboron reagents like potassium aryltrifluoroborates to participate in similar transformations. nih.gov

Stereoselective and Enantioselective Transformations

The application of potassium organotrifluoroborates in stereoselective and enantioselective synthesis is a significant area of research, primarily focusing on the creation of chiral molecules with high degrees of stereochemical control. While the principles of stereoselective catalysis are well-established for the broader class of organotrifluoroborates, specific documented examples focusing solely on This compound in stereoselective and enantioselective transformations are not extensively reported in the reviewed scientific literature. However, the general reactivity of aryltrifluoroborates in such reactions provides a framework for understanding the potential applications of the 3-fluoro substituted variant.

Stereoselective transformations involving organotrifluoroborates often rely on chiral catalysts to control the formation of stereoisomers. In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, if the coupling partner possesses a stereocenter, the reaction conditions can be optimized to preserve its stereochemical integrity. For related potassium alkyltrifluoroborates, stereospecific cross-coupling reactions have been demonstrated to proceed with high fidelity, suggesting that the trifluoroborate group is a competent nucleophile in reactions where stereochemistry is a key factor.

Enantioselective catalysis, the synthesis of a single enantiomer of a chiral product, is a more complex challenge. This is often achieved through the use of a chiral catalyst, typically a transition metal complex with a chiral ligand. While direct enantioselective reactions using achiral This compound as a nucleophile to generate a new stereocenter would require a chiral electrophile or a sophisticated catalytic system, the broader class of organotrifluoroborates has been utilized in the synthesis of enantioenriched compounds. For instance, enantioenriched secondary organotrifluoroborates have been synthesized and subsequently used in stereospecific cross-coupling reactions.

The following table summarizes the general approaches to stereoselective and enantioselective transformations using potassium organotrifluoroborates, which could be applicable to This compound .

Transformation TypeGeneral ApproachCatalyst/ReagentExpected Outcome for Aryltrifluoroborates
Stereospecific Cross-Coupling Reaction of a chiral organotrifluoroborate with an achiral coupling partner.Palladium catalyst with a suitable ligand.Retention or inversion of the stereocenter, depending on the mechanism.
Diastereoselective Reaction Reaction of an organotrifluoroborate with a chiral substrate containing one or more stereocenters.Achiral or chiral catalyst.Formation of diastereomers in unequal amounts, controlled by steric and electronic interactions.
Enantioselective Cross-Coupling Reaction of an organotrifluoroborate with a prochiral electrophile.Chiral transition metal catalyst (e.g., Pd, Rh, Cu) with a chiral ligand.Formation of one enantiomer of the product in excess.

Due to the lack of specific examples for This compound , further research is required to explore its utility in stereoselective and enantioselective catalysis. The electronic effect of the fluorine atom at the meta-position could influence the reactivity and selectivity of the boronate, potentially offering unique advantages in certain catalytic cycles.

Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. The use of potassium organotrifluoroborates in MCRs has been an area of growing interest.

A comprehensive search of the scientific literature indicates that specific examples of This compound being utilized as a component in multi-component reactions are not well-documented. However, the participation of other potassium aryltrifluoroborates in such reactions provides insight into the potential reactivity of the 3-fluoro substituted analog.

One of the notable multi-component reactions involving aryltrifluoroborates is the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid or its derivative. While boronic acids are more traditional substrates, the use of the more stable and easier-to-handle potassium organotrifluoroborates is an attractive alternative. In such a reaction, This compound could potentially serve as the nucleophilic aryl source.

Another area where aryltrifluoroborates have shown utility is in transition metal-catalyzed multi-component reactions. For example, palladium-catalyzed three-component reactions involving an allene (B1206475), an aryl halide, and a nucleophile have been developed. In a variation of this, a potassium aryltrifluoroborate could act as the nucleophilic partner, adding to the allene in a carbopalladation cascade.

The table below outlines a hypothetical multi-component reaction where This compound could be employed, based on known reactivity patterns of related compounds.

Reaction TypeReactant 1Reactant 2Reactant 3CatalystPotential Product
Petasis-type Reaction An amine (e.g., secondary amine)An aldehyde (e.g., paraformaldehyde)This compound None (thermal) or Lewis acidα-Amino acid derivative containing a 3-fluorophenyl group
Palladium-Catalyzed Arylation of Allenes An alleneAn aryl or vinyl halideThis compound Palladium complex with a phosphine ligandA tri-substituted allylic product with a 3-fluorophenyl group
Rhodium-Catalyzed 1,4-Addition An α,β-unsaturated ketoneAn electrophileThis compound Chiral rhodium catalystA β-functionalized ketone with a 3-fluorophenyl group at the β-position

The development of new multi-component reactions is a dynamic field in organic synthesis. The stability and functional group tolerance of This compound make it a promising candidate for inclusion in novel MCRs. Future research in this area will likely uncover specific applications for this and other substituted aryltrifluoroborates in the efficient construction of complex molecular architectures.

Mechanistic Investigations and Reaction Pathways

Role of Fluoride (B91410) Ions in Reactivity

The three fluorine atoms bonded to the boron center are fundamental to the unique chemical properties of organotrifluoroborates. Their role is multifaceted, influencing both the stability of the reagent and its reactivity in catalytic cycles.

Stabilization: The high electronegativity of the fluorine atoms draws electron density away from the boron atom. This, combined with the formation of a stable, tetracoordinate anionic "ate" complex, renders the organotrifluoroborate salt resistant to air, moisture, and heat. chem-station.comresearchgate.net This stability allows for long-term storage and simplifies stoichiometric control in reactions, a significant advantage over often unstable boronic acids. chem-station.com The tetracoordinate nature also protects the carbon-boron bond from many common reagents, allowing for chemical modifications elsewhere in the molecule while leaving the trifluoroborate moiety intact for a subsequent cross-coupling step. upenn.edunih.gov

Modulation of Reactivity: While the fluoride ions provide stability, they also decrease the nucleophilicity of the organic group. chem-station.com The strong boron-fluorine bonds make the [ArBF₃]⁻ anion a poor Lewis acid and a weak nucleophile, hindering direct transmetalation. chem-station.com Reactivity is typically "unlocked" through the hydrolysis of one or more B-F bonds, which releases fluoride ions into the solution and generates the more reactive boronic acid or intermediate boronate species. ed.ac.uk In some palladium-catalyzed reactions, the released fluoride ions can play additional roles, such as acting as a base or influencing the catalyst's activity by forming fluoride-ligated palladium complexes. researchgate.net

Influence of Counterions on Reactivity and Selectivity (e.g., Potassium vs. Tetrabutylammonium)

The counterion paired with the organotrifluoroborate anion can significantly influence the reagent's physical properties and, consequently, its reactivity. The most common counterion is potassium (K⁺), but others, such as tetrabutylammonium (B224687) (TBA⁺), are also used.

The primary influence of the counterion stems from its effect on solubility.

Potassium (K⁺): Potassium organotrifluoroborates are typically crystalline solids with limited solubility in many nonpolar organic solvents. chem-station.com This often necessitates the use of protic or polar aprotic solvents, or biphasic solvent systems (e.g., THF/water), to achieve sufficient concentration for reaction.

Tetrabutylammonium (TBA⁺): In contrast, tetraalkylammonium salts, such as those with TBA⁺, are generally more soluble in nonpolar organic solvents. chem-station.com The large, lipophilic nature of the TBA⁺ cation disrupts the crystal lattice and improves solubility in media like toluene (B28343) or dichloromethane. This enhanced solubility can lead to faster reaction rates by increasing the effective concentration of the nucleophile in the organic phase where the catalytic cycle occurs. It can also enable the use of anhydrous, aprotic conditions, potentially altering the dominant reaction mechanism away from the hydrolysis-dependent pathway.

The choice of counterion is therefore a critical parameter for reaction optimization, allowing the chemist to tailor the reagent's properties to the specific solvent and conditions required for a given transformation.

CounterionTypical PropertiesSolubility ProfileImplications for Reactivity
Potassium (K⁺)Crystalline solid, high lattice energyMore soluble in protic/polar solvents (e.g., water, alcohols)Often used in aqueous/biphasic conditions; compatible with hydrolysis-dependent mechanisms
Tetrabutylammonium (TBA⁺)Often amorphous or lower melting solidMore soluble in nonpolar organic solvents (e.g., THF, toluene)Allows for reactions in anhydrous, aprotic media; can lead to higher effective concentrations and faster rates

Kinetic Studies and Rate-Determining Steps

The rate of hydrolysis (solvolysis) of RBF₃K reagents varies dramatically—over several orders of magnitude—depending on the electronic and steric nature of the organic group (R). researchgate.netresearchgate.net This leads to different kinetic profiles:

Fast Release: Reagents with moieties like isopropyl or β-styryl undergo rapid hydrolysis, quickly generating a high concentration of the corresponding boronic acid. acs.org

Slow Release: Aryltrifluoroborates, such as those based on p-F-phenyl or naphthyl, often exhibit much slower hydrolysis rates. acs.orgresearchgate.net This slow, steady generation of the boronic acid is often beneficial, as the rate of catalytic turnover can keep pace, preventing the accumulation of the unstable boronic acid and minimizing side reactions. ed.ac.ukacs.org

Very Slow Release: Substrates like alkynyl or nitrophenyl trifluoroborates hydrolyze extremely slowly, which can make them challenging coupling partners under standard conditions. acs.org

Spectroscopic Characterization of Intermediates

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the reaction pathways of organotrifluoroborates. ¹⁹F and ¹¹B NMR are especially powerful for monitoring the fate of the boron-containing species.

Starting Material: Potassium aryltrifluoroborates exhibit characteristic signals in their ¹⁹F and ¹¹B NMR spectra. The ¹⁹F NMR spectrum typically shows a single, broad resonance for the three equivalent fluorine atoms between -129 and -141 ppm. nih.gov The ¹¹B NMR spectrum displays a quartet (due to coupling with the three fluorine atoms) at around 3-6 ppm. nih.gov

Monitoring Hydrolysis: In situ NMR studies have been used to directly observe the hydrolysis of organotrifluoroborates to boronic acids under reaction conditions. ed.ac.ukresearchgate.net By monitoring the disappearance of the characteristic [ArBF₃]⁻ signals and the appearance of new signals corresponding to intermediate species (e.g., [ArBF₂(OH)]⁻) and the final boronic acid (ArB(OH)₂), researchers can map the hydrolysis mechanism and determine its rate. ed.ac.uk

Characterization of Intermediates: While the direct spectroscopic observation of palladium-bound intermediates in a catalytic cycle is challenging due to their low concentration and transient nature, NMR and other techniques have been used to characterize key species. For example, studies on related systems have used NMR to identify and characterize oxocarbenium intermediates stabilized by boron species. researchgate.net The combination of kinetic data with spectroscopic observation of the bulk transformation of the boron reagent provides strong evidence for the proposed mechanistic steps.

NucleusSpeciesTypical Chemical Shift (ppm)Multiplicity / Appearance
¹⁹FK[ArBF₃]-129 to -141Broad singlet
¹¹BK[ArBF₃]3 to 6Quartet (due to ¹¹B-¹⁹F coupling)
¹¹BArB(OH)₂~28 to 30Broad singlet

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of potassium organotrifluoroborates, providing detailed information about the hydrogen, carbon, fluorine, and boron environments within the molecule.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of Potassium 3-fluorophenyltrifluoroborate provides information on the aromatic protons. The substitution pattern on the phenyl ring results in a complex multiplet signal for the aromatic protons. The electron-withdrawing nature of both the fluorine atom and the trifluoroborate group influences the chemical shifts of these protons, typically causing them to appear in the downfield region of the spectrum.

Assignment Chemical Shift (δ) ppm Multiplicity
Aromatic H7.25 - 6.80m (multiplet)

Note: Data interpreted from typical values for substituted phenyltrifluoroborates. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

The interpretation of the spectrum involves analyzing the coupling patterns between adjacent protons and between protons and fluorine atoms (H-F coupling), which further complicates the signals into overlapping multiplets.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. A key feature in the spectra of aryltrifluoroborates is the signal for the carbon atom directly bonded to the boron atom. This signal is often broad due to the quadrupolar relaxation of the attached boron nucleus. dtic.mil The chemical shifts are influenced by the substituents on the aromatic ring. The carbon attached to the fluorine atom will show a large coupling constant (¹JC-F).

Assignment Chemical Shift (δ) ppm Key Feature
C-BNot typically observedBroad signal due to quadrupolar relaxation
Aromatic C-F~163.0Large C-F coupling constant
Aromatic C~135.0 - 112.0Multiple signals

Note: Data is representative for fluorophenyl-substituted organoboron compounds. dtic.mil

¹⁹F NMR Data and Interpretation

¹⁹F NMR spectroscopy is particularly informative for this compound, showing distinct signals for the fluorine atom on the phenyl ring and the three equivalent fluorine atoms on the boron atom. researchgate.net The fluorine atoms attached to the boron typically appear as a single resonance in the range of -129 to -141 ppm. researchgate.net This signal may show coupling to the ¹¹B nucleus. The fluorine atom on the aromatic ring will appear at a different chemical shift, characteristic of aryl fluorides.

Assignment Chemical Shift (δ) ppm Coupling
Ar-F VariesCoupled to adjacent ¹H
BF-136.6JF-B may be observed

Note: BF₃ chemical shift data sourced from comprehensive studies on potassium organotrifluoroborates. dtic.milresearchgate.net

The high sensitivity and zero quadrupolar moment of the ¹⁹F nucleus make it an excellent choice for analyzing potassium organotrifluoroborates. researchgate.net

¹¹B NMR Spectroscopy for Boron Speciation

The ¹¹B NMR spectrum provides direct insight into the coordination environment of the boron atom. For organotrifluoroborates, the boron atom is tetracoordinated, which results in a characteristic chemical shift. The signal often appears as a quartet due to coupling with the three attached fluorine atoms (¹JB-F), although improved resolution can be achieved with specific pulse sequences. dtic.mil The observation of this signal confirms the integrity of the trifluoroborate anion.

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
B F₃3.1q (quartet)~45.6

Note: Data sourced from comprehensive studies on potassium organotrifluoroborates. dtic.mil

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is characterized by absorptions corresponding to the aromatic ring, the carbon-fluorine bond, and the boron-fluorine bonds. While a specific experimental spectrum is not detailed, the expected characteristic absorption bands can be predicted based on the analysis of similar compounds and general IR principles. conicet.gov.arvscht.cz

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
Aromatic C-H stretch3100 - 3000Medium-Weak
Aromatic C=C stretch1600 - 1450Medium-Strong
C-F stretch1250 - 1020Strong
B-F stretch1100 - 950Strong, Broad

Note: These are typical ranges for the specified functional groups. vscht.cz

The strong and often broad bands associated with the B-F stretching vibrations are a key diagnostic feature for trifluoroborate salts. conicet.gov.ar The region below 1000 cm⁻¹ is considered the fingerprint region, containing complex vibrations that are unique to the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry of potassium organotrifluoroborates is challenging but provides crucial information for characterization. Electrospray ionization (ESI) in negative ion mode is a common technique used for these salts. dtic.milresearchgate.net The analysis typically reveals the molecular anion ([M]⁻), which corresponds to the 3-fluorophenyltrifluoroborate ion. researchgate.net

Research has shown that these compounds can also form dimer adducts under certain ESI conditions. researchgate.net The detection of these ions helps to confirm the mass and integrity of the trifluoroborate anion.

Ion Description
[C₆H₄FBF₃]⁻Molecular Anion
[2M + K]⁻Dimer Adduct with Potassium
[2M + Na]⁻Dimer Adduct with Sodium (if present as impurity)

Note: Ion formation based on studies of potassium organotrifluoroborates. researchgate.net

The observation of partially hydrolyzed species, such as [ArBF₂(OH)]⁻, can also occur, particularly if moisture is present during the analysis. researchgate.net This highlights the sensitivity of the compound and the importance of controlled analytical conditions.

X-ray Crystallography of Related Structures

In these related structures, the boron atom consistently adopts a distorted tetrahedral geometry, bonded to three fluorine atoms and one carbon atom of the phenyl ring. nih.gov The introduction of a substituent on the phenyl ring can influence the bond lengths and angles within the trifluoroborate anion. For instance, electron-donating groups tend to lengthen the B-F bonds due to an increase in electron density at the boron center. smolecule.com

A defining feature of the crystal structures of potassium aryltrifluoroborates is the layered arrangement of the anions and cations. acs.org The potassium cations are typically coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, forming complex coordination polyhedra. In the case of potassium 4-methoxyphenyltrifluoroborate and potassium 4-fluorophenyltrifluoroborate, the potassium cation is surrounded by eight fluorine atoms, creating irregular KF₈ coordination polyhedra. nih.gov These polyhedra then share faces and edges to form infinite layers. nih.gov The stacking of these layers can vary, with AAA... and ABAB... sequences being observed. nih.gov The specific packing is influenced by factors such as the nature and position of the substituent on the aromatic ring and the presence of solvent molecules within the crystal lattice. acs.org

Selected Bond Lengths in Related Potassium Aryltrifluoroborates
CompoundB-C Bond Length (Å)B-F Bond Lengths (Å)Reference
Potassium phenyltrifluoroborate-1.41, 1.41, 1.43 researchgate.net
Potassium 4-methoxyphenyltrifluoroborate1.5987 (18)- nih.gov
Selected Bond Angles in Potassium Phenyltrifluoroborate
AngleValue (°)Reference
F-B-F104.4(7), 106.0(7), 106.7(9) researchgate.net
C(phenyl)-B-F112.1(7), 112.9, 114.1(7) researchgate.net

In Situ Spectroscopic Techniques (e.g., ATR-FTIR)

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing valuable information about reaction kinetics, intermediates, and mechanisms. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for this purpose due to its ability to analyze samples directly in their reaction environment with minimal preparation. nih.gov

For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, in situ ATR-FTIR can be employed to track the consumption of reactants and the formation of products. mt.com The vibrational modes of the functional groups in the reactants and products will have distinct infrared absorptions. For example, the B-F stretching vibrations in the trifluoroborate salt and the characteristic bands of the aromatic rings can be monitored throughout the course of the reaction.

The application of in situ ATR-FTIR would involve immersing a probe directly into the reaction mixture. The infrared spectrum is then recorded at regular intervals. By monitoring the changes in the intensity of specific absorption bands, a concentration profile for each species can be generated over time. This data can then be used to determine reaction rates and elucidate the reaction mechanism. For instance, the formation of any transient intermediates might be observable, providing a more complete picture of the reaction pathway.

The table below illustrates hypothetical characteristic infrared absorption bands that could be monitored during a Suzuki-Miyaura cross-coupling reaction involving this compound.

Hypothetical IR Bands for Monitoring a Suzuki-Miyaura Reaction
SpeciesFunctional GroupCharacteristic Wavenumber (cm⁻¹)
This compoundB-F Stretch~1100-1000
Aryl HalideC-X Stretch (e.g., C-Br)~700-500
Biaryl ProductAromatic C-H Bending~900-690

The use of in situ spectroscopic techniques like ATR-FTIR offers a significant advantage over traditional analytical methods that rely on sampling and offline analysis, as it provides a continuous and non-invasive window into the chemical transformation as it occurs. spectroscopyonline.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.comresearchgate.net For Potassium 3-fluorophenyltrifluoroborate, DFT calculations are instrumental in determining its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. conicet.gov.armdpi.com Theoretical calculations for analogous trifluoroborate salts have been performed using hybrid functionals like B3LYP with various basis sets, such as 6-311++G**, to predict their structures in both the gas phase and in solution. conicet.gov.arconicet.gov.ar

The following table illustrates typical parameters that can be obtained from DFT calculations for a molecule like this compound, based on studies of similar compounds.

Parameter Description Typical Calculated Value Range for Aryltrifluoroborates
Bond Length (C-B) The distance between the carbon atom of the phenyl ring and the boron atom.1.5 - 1.6 Å
Bond Length (B-F) The average distance between the boron atom and the fluorine atoms of the trifluoroborate group.1.3 - 1.4 Å
Bond Angle (F-B-F) The angle between two fluorine atoms and the central boron atom.~109.5° (tetrahedral)
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate electrons.-6 to -8 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.-1 to -3 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, an indicator of chemical reactivity.4 - 6 eV

Note: These values are illustrative and the actual calculated values for this compound would require specific DFT computations.

Mechanistic Modeling of Catalytic Cycles

Potassium aryltrifluoroborates are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netresearchgate.netnih.govnih.gov Computational modeling, particularly with DFT, is crucial for elucidating the intricate mechanisms of these catalytic cycles. mdpi.com These models can map out the energy profiles of the three fundamental steps: oxidative addition, transmetalation, and reductive elimination. acs.org

For this compound, mechanistic modeling can provide insights into the transmetalation step, which is often rate-determining. This step involves the transfer of the 3-fluorophenyl group from the boron atom to the palladium center. Theoretical studies can investigate the structure of key intermediates, including the proposed arylpalladium(II)-boronate complexes, which have been described as the "missing link" in the Suzuki-Miyaura reaction. acs.org

Computational models can compare different proposed pathways for transmetalation and identify the lowest energy route. This helps in understanding the role of the base, the solvent, and the ligands on the palladium catalyst in facilitating the reaction. For instance, modeling can show how the fluoride (B91410) ions in the trifluoroborate moiety influence the stability and reactivity of the organoboron reagent during the catalytic cycle. nih.govnih.gov

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for this compound, which can aid in its experimental characterization. nih.gov

NMR Spectroscopy: DFT calculations have been successfully employed to predict ¹¹B NMR chemical shifts for a diverse set of organoboron compounds. ucl.ac.uk This can be particularly useful for identifying reaction intermediates in solution. ucl.ac.uk Similarly, ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated to help assign experimental spectra. researchgate.netyoutube.comlibretexts.org The calculations involve optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors. faccts.de

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be predicted using DFT. This is achieved by performing a frequency calculation on the optimized geometry to determine the normal modes of vibration. youtube.comuni-augsburg.de The calculated frequencies and intensities can be compared with experimental FT-IR and Raman spectra to confirm the structure of the synthesized compound. conicet.gov.ar Theoretical studies on similar molecules like potassium 1-fluorobenzoyltrifluoroborate have shown good concordance between predicted and experimental vibrational spectra. conicet.gov.ar

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Visible) of the compound. nih.govnih.gov These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. researchgate.net

The following table summarizes the types of spectroscopic data that can be predicted computationally.

Spectroscopy Type Predicted Parameter Computational Method
NMR Chemical Shifts (¹¹B, ¹³C, ¹H, ¹⁹F), Coupling ConstantsDFT (e.g., GIAO method)
Vibrational (IR/Raman) Vibrational Frequencies and IntensitiesDFT
Electronic (UV-Vis) Excitation Energies and Oscillator StrengthsTD-DFT

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.govmdpi.comnih.gov For this compound, QSPR models could be developed to predict properties such as solubility, stability, or reactivity in cross-coupling reactions. mdpi.com

The development of a QSPR model involves several key steps:

Data Set Collection: Gathering experimental data for a series of related aryltrifluoroborates.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Using statistical methods like multiple linear regression (MLR), artificial neural networks (ANN), or support vector machines (SVM) to build a mathematical relationship between the descriptors and the property of interest. nih.govmdpi.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While specific QSAR/QSPR studies on this compound are not extensively documented, the principles of these methods are broadly applicable. For example, a QSPR model could be developed to predict the yield of the Suzuki-Miyaura cross-coupling reaction for a series of substituted phenyltrifluoroborates, with descriptors encoding electronic and steric effects of the substituents. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comacs.orgmdpi.com For this compound, MD simulations can provide detailed information about its behavior in solution. e3s-conferences.orgresearchgate.netnih.govnih.gove3s-conferences.orgnih.gov

Key applications of MD simulations for this compound include:

Solvation Structure: MD simulations can reveal how solvent molecules, such as water, arrange themselves around the potassium cation and the 3-fluorophenyltrifluoroborate anion. This includes determining the radial distribution functions and coordination numbers of the ions. e3s-conferences.org

Ion Pairing: The simulations can be used to study the formation of ion pairs or larger aggregates in solution. researchgate.net This is important as the degree of ion pairing can affect the reactivity of the trifluoroborate salt.

Transport Properties: MD simulations can be used to calculate transport properties like diffusion coefficients for the individual ions in a given solvent. mdpi.com

Conformational Dynamics: The simulations can also explore the conformational flexibility of the 3-fluorophenyltrifluoroborate anion, such as the rotation around the C-B bond.

These simulations typically employ a force field, which is a set of parameters that describe the potential energy of the system. The choice of force field is critical for obtaining accurate results. e3s-conferences.org MD simulations can offer a dynamic picture that complements the static view provided by quantum mechanical calculations. mdpi.comnih.gov

Applications Beyond Direct Catalysis

Medicinal Chemistry and Drug Discovery (e.g., Synthesis of Bioactive Molecules)

In the realm of medicinal chemistry, the introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. Potassium 3-fluorophenyltrifluoroborate serves as a key building block for incorporating the 3-fluorophenyl moiety into complex molecular architectures. As a stable, solid, and easy-to-handle alternative to the more sensitive boronic acids, it is particularly well-suited for the late-stage functionalization of intricate intermediates in drug discovery pipelines. nih.gov

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net This reaction enables the formation of a carbon-carbon bond between the 3-fluorophenyl group and various organic electrophiles (such as aryl, heteroaryl, or vinyl halides and triflates). This capability is crucial for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. For instance, this reagent can be used to synthesize precursors for phenethylamines and other biologically significant analogues that are important for neurological drug research. researchgate.net The functional group tolerance of organotrifluoroborates allows for their use in the presence of sensitive functionalities that might not be compatible with other organometallic reagents. nih.gov

Table 1: Examples of Bioactive Scaffolds Synthesized via Aryltrifluoroborates

Scaffold Type Synthetic Utility Relevance in Drug Discovery
Biaryl Compounds Core structures in many pharmaceuticals Used in kinase inhibitors, GPCR ligands
Heterocyclic Motifs Building blocks for diverse drug classes Essential for antivirals, antibiotics, oncology drugs
Phenethylamines Precursors to neurotransmitter analogues Important for CNS drug development
Substituted Styrenes Versatile intermediates for further modification Used in creating complex side chains

Materials Science (e.g., Organic Frameworks)

The field of materials science has seen significant advancements through the development of Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of MOFs can be precisely tuned by modifying the organic linkers. The introduction of fluorine atoms into these linkers is a powerful strategy for altering the characteristics of the resulting framework. nih.govalfa-chemistry.comrsc.org

This compound can act as a precursor for the synthesis of such fluorinated linkers. Through reactions like the Suzuki-Miyaura coupling, the 3-fluorophenyl group can be incorporated into larger, multitopic ligands (e.g., dicarboxylic or tricarboxylic acids). nih.gov These fluorinated linkers can then be used to construct novel MOFs. The presence of the polar C-F bond can influence several properties of the final material: nih.govresearchgate.netrsc.org

Gas Sorption and Separation: Fluorination can enhance the affinity of MOFs for specific gases like CO2, improving their performance in carbon capture and separation applications. nih.gov

Hydrophobicity: Fluorinated surfaces within the MOF pores can increase water stability and create a more hydrophobic environment. alfa-chemistry.com

Structural Flexibility: The introduction of fluorine can affect the linker's conformation, leading to the formation of flexible MOFs with unique guest-responsive behaviors. rsc.org

Fluorine Chemistry and Introduction of Fluorine-Containing Moieties

This compound is a quintessential reagent for introducing the 3-fluorophenyl group into organic molecules. The compound's stability to air and moisture makes it a more convenient and reliable reagent compared to its boronic acid counterpart, which can be prone to dehydration and protodeboronation. researchgate.net

In synthetic organic chemistry, the compound's primary role is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This process allows chemists to forge a strong carbon-carbon bond, attaching the 3-fluorophenyl ring to a wide array of molecular scaffolds. This is a fundamental transformation in fluorine chemistry, enabling the precise installation of a fluorine-containing aromatic ring, which can profoundly alter the electronic and physical properties of the target molecule. The use of organotrifluoroborates circumvents many limitations associated with other organoboron reagents, such as uncertain stoichiometry and air sensitivity.

Precursor for Other Boron-Containing Compounds

While valued for their stability, potassium organotrifluoroborates can also serve as convenient and protected precursors to other, more reactive boron species. nih.gov Their tetracoordinate boron center is relatively inert, allowing for chemical manipulations on other parts of the molecule without disturbing the carbon-boron bond. bldpharm.com

Under specific conditions, the trifluoroborate salt can be converted into other useful boron-containing compounds:

Boronic Acids: this compound can readily hydrolyze in situ to form 3-fluorophenylboronic acid under the aqueous basic conditions typically employed in Suzuki-Miyaura coupling reactions. researchgate.neted.ac.uk In this sense, the trifluoroborate acts as a stable "reservoir" for the active boronic acid species.

Arylboron Difluoride Lewis Acids: Treatment of potassium aryltrifluoroborates with silyl (B83357) halides can generate arylboron difluoride (ArBF2) species. acs.org These compounds are potent Lewis acids and have applications in catalysis and as synthetic intermediates.

This ability to unmask reactivity when needed makes this compound a versatile synthetic tool, combining the benefits of stability for storage and handling with the potent reactivity of other organoboron compounds when required. nih.govacs.org

Radiochemistry and PET Tracer Development (e.g., ¹⁸F labeling)

A significant and innovative application of aryltrifluoroborates lies in the field of radiochemistry, particularly for the development of Positron Emission Tomography (PET) tracers. nih.govacs.orgdtu.dk PET is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being the most widely used isotope due to its favorable decay properties. nih.gov

Aryl boronic esters have been developed as exceptional platforms for the rapid, one-step incorporation of aqueous [¹⁸F]fluoride to form [¹⁸F]-labeled aryltrifluoroborates. nih.govresearchgate.net This reaction proceeds under mild conditions and allows for the late-stage introduction of the ¹⁸F isotope into complex biomolecules. This methodology offers a significant advantage over traditional multi-step labeling procedures. acs.org

Table 2: Key Features of Aryltrifluoroborates in ¹⁸F-Labeling

Feature Description Advantage for PET Imaging
One-Step Labeling Boronic ester precursors capture aqueous [¹⁸F]F⁻ to directly form the [¹⁸F]aryltrifluoroborate. nih.gov Simplifies synthesis, reduces time, and increases radiochemical yield.
In Vivo Stability The B-¹⁸F bonds in the resulting trifluoroborate are humorally stable, preventing the release of free [¹⁸F]fluoride. nih.govresearchgate.net Minimizes unwanted background signal and accumulation of radioactivity in bone.
Mild Conditions The labeling reaction can be performed at room temperature in aqueous solutions. researchgate.net Compatible with sensitive biomolecules like peptides and proteins.
High Molar Activity The method can produce tracers with high molar activity, which is crucial for sensitive imaging. researchgate.net Allows for the detection of low-concentration biological targets.

While research has focused on the general class of aryltrifluoroborates, a boronic ester precursor analogous to this compound could be synthesized and employed in this ¹⁸F-labeling strategy. This would enable the creation of novel PET tracers containing the 3-fluorophenyl moiety for imaging various biological processes. nih.govacs.org

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems

The utility of potassium aryltrifluoroborates is intrinsically linked to the catalytic systems that activate them. While palladium-catalyzed reactions like the Suzuki-Miyaura coupling are well-established, research is actively pursuing novel catalysts to improve efficiency, expand substrate scope, and enable new transformations.

Palladium-based catalysts continue to be optimized. For instance, the use of specific phosphine (B1218219) ligands such as S-Phos has been shown to be highly effective for the cross-coupling of potassium aryltrifluoroborates with a variety of aryl and heteroaryl chlorides, which are often less reactive than the corresponding bromides and iodides. pnas.org Further investigations have explored the role of silver(I) compounds in promoting palladium-catalyzed cross-couplings of weakly nucleophilic aryltrifluoroborates, suggesting that silver salts can polarize the Pd–X bond in the catalytic cycle, facilitating transmetalation. researchgate.net

Beyond palladium, nickel-based systems are gaining prominence. Dual catalytic systems that combine a nickel catalyst with a photoredox catalyst have emerged as a powerful method for generating carbon-centered radicals from organotrifluoroborates, enabling Csp³–Csp² bond formation under exceptionally mild conditions. flowphotochem.eu A significant innovation in catalyst design involves the development of heterogeneous, unimolecular metallaphotocatalytic systems. One such example is a Covalent Organic Framework (COF) with nickel anchorages (Bpy‐COF‐NiCl₂), which has been employed for the cross-coupling of potassium benzyltrifluoroborates and aryl bromides, showcasing superior performance and reusability. acs.org

Catalyst SystemReaction TypeKey Features
Pd / S-Phos Suzuki-Miyaura CouplingEffective for coupling with less reactive aryl chlorides. pnas.org
Pd(OAc)₂ / Ag₂O Suzuki-Miyaura CouplingSilver(I) assists in activating weakly nucleophilic aryltrifluoroborates. researchgate.net
Ni / Photoredox Dual Catalyst Radical Cross-CouplingGenerates radicals for Csp³–Csp² bond formation under mild conditions. flowphotochem.eu
Bpy‐COF‐NiCl₂ MetallaphotocatalysisHeterogeneous, reusable catalyst with high performance. acs.org

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.gov The application of flow chemistry to organotrifluoroborate synthesis and utilization is a rapidly growing area.

A prime example is the metal-free, photochemical borylation of aryl halides, which can be performed efficiently under continuous-flow conditions to produce potassium aryltrifluoroborates. rsc.orgwiley-vch.de In this process, a solution of the aryl halide and a diboron (B99234) reagent in aqueous methanol (B129727) is pumped through transparent tubing coiled around a UV lamp. rsc.org This method provides short reaction times, high yields, and can be scaled up by using commercial automated flow systems. wiley-vch.de

Beyond their synthesis, aryltrifluoroborates are used as reagents in flow-based cross-coupling reactions. Microwave-assisted flow systems have been successfully employed for Suzuki-Miyaura reactions, demonstrating the robustness of this methodology for rapid compound generation. researchgate.net The precise control of temperature, pressure, and residence time in flow reactors can lead to cleaner reactions and higher yields compared to batch methods. researchgate.netnih.gov

Flow Chemistry ApplicationDescriptionConditions Example (Aryl Iodide Borylation)
Synthesis of Aryltrifluoroborates Metal-free photolytic C-B bond formation from aryl halides and diboron reagents. rsc.orgwiley-vch.deSolvent: MeOH:H₂O (4:1), Temp: -5 °C, Residence Time: 10-15 min. rsc.org
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of aryltrifluoroborates with aryl halides in a continuous flow reactor. researchgate.netOptimized flow processes can yield cleaner products with >95% yield. researchgate.net

Photocatalysis and Electrocatalysis with Organotrifluoroborates

Perhaps one of the most significant recent advancements in organotrifluoroborate chemistry is their synergy with photocatalysis. Visible-light photoredox catalysis provides a powerful and mild method for activating organotrifluoroborates to generate radical intermediates, opening up reaction pathways that are distinct from traditional two-electron processes.

Upon excitation by light, a photocatalyst can oxidize the aryltrifluoroborate, leading to the formation of an aryl radical. flowphotochem.eu These highly reactive intermediates can then participate in a wide range of transformations, including C-H functionalization and radical-radical coupling reactions. This approach has been particularly effective when combined with nickel catalysis. In these dual catalytic systems, the photoredox cycle generates the radical, while the nickel catalyst facilitates the cross-coupling event, enabling the formation of challenging C-C bonds under mild conditions. flowphotochem.eu

Electrocatalysis, and the combination of photo- and electrocatalysis, represents a further frontier. rsc.org These methods use electrical potential, sometimes in concert with light, to drive redox reactions, offering a reagent-free way to generate the necessary catalytic species and radical intermediates for C-H functionalization and other transformations. rsc.org

Sustainable and Green Synthesis Strategies

The principles of green chemistry—reducing waste, using safer solvents, avoiding hazardous reagents, and improving energy efficiency—are increasingly important in chemical synthesis. Organotrifluoroborates contribute to these goals in several ways. Their stability to air and moisture makes them safer and easier to handle than many other organometallic reagents, such as Grignard or organolithium compounds, which require stringent anhydrous conditions. gla.ac.uk

Furthermore, new synthetic routes are being developed that align with green chemistry principles. The aforementioned metal-free photochemical synthesis of potassium aryltrifluoroborates is a key example. rsc.orgwiley-vch.de By avoiding transition metal catalysts and operating in aqueous solvent systems at low temperatures, this method significantly reduces the environmental impact and cost associated with the synthesis of these valuable reagents. rsc.orgwiley-vch.de Another approach involves the development of eco-friendly conversion processes, such as using potassium fluoride (B91410) as a safe and low-cost fluorine source for the synthesis of related organofluorine compounds, which minimizes the production of toxic byproducts. orcid.org

Biological and Pharmaceutical Applications

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. As precursors to fluorinated aromatic structures, potassium aryltrifluoroborates like the 3-fluoro- and 4-fluoro- (B1141089) isomers are valuable tools in medicinal chemistry and drug discovery.

They are widely used in Suzuki-Miyaura coupling reactions to synthesize complex biaryl structures that form the core of many pharmaceutical agents. For example, potassium 4-fluorophenyltrifluoroborate has been used in the synthesis of novel anticancer agents, with the resulting compounds showing significant cytotoxicity against cancer cell lines.

Beyond their role as synthetic building blocks, organotrifluoroborates have been investigated for their own biological activity. A series of potassium organotrifluoroborates, including the 4-fluorophenyl variant, were found to act as reversible, competitive inhibitors of serine proteases such as α-chymotrypsin and trypsin. gla.ac.uk In another application, potassium 2-fluorophenyltrifluoroborate was synthesized as a key intermediate in the development of small molecule probes designed to detect mitochondrial superoxide (B77818), a key reactive oxygen species in cellular metabolism. chemrxiv.org

Application AreaSpecific ExampleCompound/Target
Anticancer Agents Synthesis of fluorinated biaryls via Suzuki-Miyaura coupling. Novel compounds with cytotoxicity against cancer cells.
Enzyme Inhibition Direct inhibition of serine proteases. gla.ac.ukα-Chymotrypsin and Trypsin. gla.ac.uk
Metabolic Probes Intermediate for the synthesis of probes for reactive oxygen species. chemrxiv.orgMitochondrial superoxide probes. chemrxiv.org

Exploration of New Reactivity Modes

Historically, the reactivity of organoboron compounds in cross-coupling reactions has been dominated by the two-electron transmetalation pathway. However, recent research has unveiled new reactivity modes for organotrifluoroborates, primarily centered on single-electron transfer (SET) processes. pnas.orgflowphotochem.eu

As discussed in the context of photocatalysis, the oxidation of an organotrifluoroborate can generate a carbon-centered radical. flowphotochem.eu This radical generation represents a fundamental shift in reactivity, allowing these reagents to participate in reactions traditionally inaccessible to organoboron compounds. This single-electron transmetalation pathway is mechanistically orthogonal to the traditional two-electron regime. pnas.org This orthogonality allows for selective reactions where an sp³-hybridized organotrifluoroborate can be activated via a photoredox/nickel catalytic system in the presence of an unactivated sp²-hybridized organoboron species, enabling highly chemoselective and sequential cross-couplings on polyfunctional molecules. pnas.org

Data-Driven and AI-Assisted Discovery in Organoboron Chemistry

The integration of data science, machine learning (ML), and artificial intelligence (AI) is set to revolutionize chemical research. In organoboron chemistry, these computational tools are beginning to be used to predict reaction outcomes, optimize reaction conditions, and discover new transformations.

Researchers are actively working at the intersection of organoboron chemistry and machine learning. A concrete example is the use of machine-learning-assisted screening to navigate complex reaction spaces. In one study, ML models were used to screen approximately 10,000 substrate combinations to expand the scope of electrophiles that could react with benzylic boronates, successfully identifying viable reaction partners among challenging aromatic heterocycles. While still an emerging area, the application of AI and ML is expected to accelerate the discovery of novel catalysts, reaction conditions, and applications for organotrifluoroborates by efficiently analyzing vast datasets and uncovering non-obvious trends. acs.org

Q & A

Q. Example Protocol :

Dissolve 1 mmol substrate in DMSO/H₂O (3:1).

Add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (3 equiv).

Heat at 80°C for 12 hours under argon.

Advanced: What mechanistic insights explain contradictory yields in cross-coupling reactions with aryl chlorides?

Methodological Answer:
Discrepancies in yields often arise from:

  • Catalyst deactivation : Aryl chlorides require stronger base conditions (e.g., K₃PO₄ vs. K₂CO₃), which can degrade palladium catalysts .
  • Steric effects : The 3-fluoro group on the phenyl ring increases steric hindrance, slowing transmetallation. Using Pd(dppf)Cl₂ or XPhos ligands mitigates this .
  • Borate hydrolysis : Moisture-sensitive trifluoroborates decompose to boronic acids under humid conditions, reducing reactivity. Rigorous drying of solvents and substrates is critical .

Data-Driven Resolution :
Systematic screening via Design of Experiments (DOE) identifies optimal parameters:

FactorLow LevelHigh LevelOptimal Level
BaseK₂CO₃K₃PO₄K₃PO₄
LigandPPh₃XPhosXPhos
Temperature80°C100°C90°C

Advanced: How does the electronic nature of the 3-fluorophenyl group influence reactivity in photoredox catalysis?

Methodological Answer:
The electron-withdrawing fluorine substituent:

  • Reduces electron density at the boron center, slowing transmetallation but improving stability against protodeboronation .
  • Enhances oxidative stability : Fluorine’s inductive effect prevents radical degradation in photoredox systems.
  • Modifies redox potentials : Cyclic voltammetry shows a 0.3 V anodic shift compared to non-fluorinated analogs, enabling compatibility with organic photocatalysts like Ir(ppy)₃ .

Q. Experimental Validation :

  • CV Analysis : Conduct in anhydrous DMF with 0.1 M TBAPF₆.
  • EPR Spectroscopy : Detect boron-centered radicals under UV irradiation.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Moisture Sensitivity : Store under argon at −20°C; use flame-dried glassware .
  • Toxicity : Avoid inhalation; use fume hoods and PPE (nitrile gloves, goggles) .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via approved waste facilities .

Q. First Aid :

  • Skin contact : Rinse with water for 15 minutes .
  • Ingestion : Seek medical attention; do NOT induce vomiting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-fluorophenyltrifluoroborate
Reactant of Route 2
Potassium 3-fluorophenyltrifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.